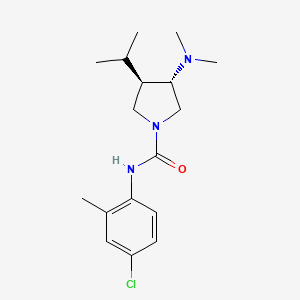
2-(3-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of beta-carboline derivatives involves conventional methods and sometimes innovative approaches to achieve specific substitutions and structural characteristics. For example, the synthesis of 1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydro-β-carboline and its analogs demonstrates the application of conventional methods, leading to compounds that undergo significant rearrangements under strong acid treatment (Harley-Mason & Waterfield, 1963). Additionally, the synthesis of 2,9-bis(2-fluorobenzyl)-β-carbolin-2-ium bromide through decarboxylation of ethyl β-carboline-3-carboxylate highlights a method yielding good yield and showcasing the compound's potential as an anticancer agent (Mohideen et al., 2017).
Molecular Structure Analysis
The crystal structure of 2,9-bis(2-fluorobenzyl)-β-carbolin-2-ium bromide provides insight into the molecular arrangement and potential interactions that may contribute to its biological activity. The compound exhibits an orthorhombic crystal system with specific geometric parameters, suggesting a stable structure suitable for further pharmacological investigation (Mohideen et al., 2017).
Chemical Reactions and Properties
Beta-carbolines undergo various chemical reactions, including rearrangements and cyclizations, that significantly affect their chemical properties and potential applications. The rearrangement reactions of beta-carbolines under strong acid treatment indicate the complexity and versatility of these compounds in chemical transformations (Harley-Mason & Waterfield, 1963).
Physical Properties Analysis
The physical properties of beta-carboline derivatives, such as solubility, melting point, and crystal structure, are crucial for their potential applications. The detailed crystallographic analysis of 2,9-bis(2-fluorobenzyl)-β-carbolin-2-ium bromide provides valuable data for understanding the compound's stability and reactivity (Mohideen et al., 2017).
Chemical Properties Analysis
The chemical properties of beta-carbolines, including their reactivity, potential for substitution reactions, and the formation of stable derivatives, are of significant interest. The synthesis of various substituted beta-carboline derivatives showcases the flexibility and broad range of chemical behaviors exhibited by these compounds, offering insights into their potential uses (Mohideen et al., 2017).
properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2/c19-14-5-3-4-13(10-14)11-21-9-8-16-15-6-1-2-7-17(15)20-18(16)12-21/h1-7,10,20H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKPSISSGGDYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5274022 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethanone](/img/structure/B5654451.png)
![1-{[(4-methylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5654457.png)
![4-{[6-(3-methyl-3-phenylpiperidin-1-yl)pyrazin-2-yl]carbonyl}morpholine](/img/structure/B5654464.png)
![N-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5654471.png)

![2-(butylthio)-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B5654494.png)



![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5654527.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)


